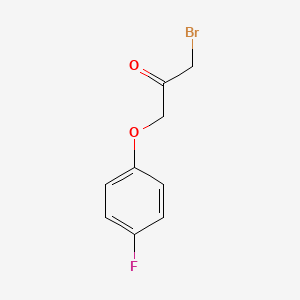

1-Bromo-3-(4-fluorophenoxy)propan-2-one

Description

1-Bromo-3-(4-fluorophenoxy)propan-2-one is a halogenated ketone derivative characterized by a bromine atom at the 1-position and a 4-fluorophenoxy group at the 3-position of the propan-2-one backbone. The fluorine substituent on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and stability during nucleophilic substitutions or reductions . Its molecular formula is C₉H₈BrFO₂, with a molecular weight of 263.52 g/mol (calculated for analogous chlorophenoxy derivatives) .

Properties

IUPAC Name |

1-bromo-3-(4-fluorophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERJJMAEVQQIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-(4-fluorophenoxy)propan-2-one typically involves the reaction of 4-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the fluorophenoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Bromo-3-(4-fluorophenoxy)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-3-(4-fluorophenoxy)propan-2-one has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-fluorophenoxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fluorophenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-bromo-3-(4-fluorophenoxy)propan-2-one, differing primarily in substituents on the phenyl ring or the halogen atom. Key differences in synthesis, stability, and reactivity are highlighted:

1-Bromo-3-(4-chlorophenoxy)propan-2-one

- Molecular Formula : C₉H₈BrClO₂

- Molecular Weight : 263.52 g/mol

- CAS Number : 177662-25-8

- Stability under basic conditions is comparable to the fluorinated analog, but chlorine’s larger atomic size may slightly hinder steric accessibility in reactions .

1-Bromo-3-(4-iodophenyl)propan-2-one

- Molecular Formula : C₉H₈BrIO

- Molecular Weight : 338.97 g/mol

- CAS Number : 1239112-68-5

- Iodine’s lower electronegativity (vs. F or Cl) reduces electron-withdrawing effects, which may slow down nucleophilic substitution reactions .

1-Bromo-3-(2,4-dichlorophenyl)propan-2-one

- Synthesis Yield : 19% (via sequential silylation and bromination)

- Key Differences: The 2,4-dichlorophenyl group introduces steric hindrance and enhanced electron withdrawal, which may complicate reactions requiring regioselectivity. Lower yield compared to mono-substituted analogs suggests challenges in controlling polyhalogenation side reactions .

1-(3-Bromo-4-fluorophenyl)propan-2-one

- Molecular Formula : C₉H₈BrFO

- Molecular Weight : 231.06 g/mol

- CAS Number : 194018-86-5

- Key Differences: The bromine and fluorine substituents are on the phenyl ring rather than the propanone backbone.

Physicochemical Properties and Reactivity Trends

Key Trends :

- Electron-withdrawing groups (EWG) : Enhance carbonyl reactivity but may reduce α-carbon accessibility.

- Steric effects : Bulky substituents (e.g., 2,4-dichloro) impede reaction efficiency.

- Halogen size : Larger halogens (I > Br > Cl > F) increase molecular weight and alter solubility.

Biological Activity

1-Bromo-3-(4-fluorophenoxy)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a fluorophenoxy group, which are significant for its biological activity. The presence of these halogens can enhance the compound's lipophilicity and bioavailability, potentially leading to improved pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom may influence the compound's binding affinity to enzymes or receptors, while the bromine can facilitate electrophilic reactions that modify target proteins.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, halogenated phenolic compounds have shown effectiveness against various bacterial strains. Studies suggest that this compound may possess similar antimicrobial capabilities, although specific data on this compound remains limited.

Anticancer Properties

Several studies have explored the anticancer potential of brominated and fluorinated compounds. For example, brominated phenols have been linked to apoptosis in cancer cells through the activation of caspases. The structure of this compound suggests it could similarly induce cancer cell death, warranting further investigation.

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of halogenated phenolic compounds found that derivatives with bromine and fluorine exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of substituents in enhancing bioactivity, suggesting that this compound could be effective against resistant strains .

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Yes | TBD |

| Control Compound | No | N/A |

Study 2: Anticancer Activity

In another investigation focusing on brominated compounds' effects on cancer cell lines, it was observed that certain derivatives caused significant reductions in cell viability. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction . While direct studies on this compound are lacking, its structural similarities suggest potential for similar anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.